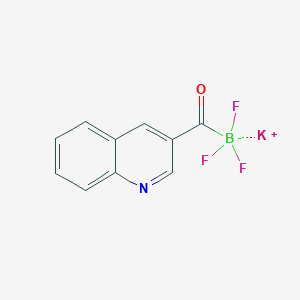
5-Thio-alpha-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thio-D-Glucose is a sulfur-containing glucose analog where the oxygen atom in the glucose ring is replaced by a sulfur atom. This modification results in unique biochemical properties, making it a subject of interest in various scientific fields. It is known for its role as a hexokinase inhibitor, which impacts glucose metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thio-D-Glucose typically involves the substitution of the oxygen atom in glucose with a sulfur atom. One method includes the use of 5-bromopentono-1,4-lactones, which are acetylated and then converted into their corresponding 5-S-acetyl-5-thio derivatives . Another approach involves the preparation of 5-thio-β-D-glucose lyophilizates by mixing the glucose derivative with tin chloride and ascorbic acid, followed by freeze-drying .
Industrial Production Methods: Industrial production methods for 5-Thio-D-Glucose are not extensively documented, but the processes generally involve large-scale synthesis using the aforementioned chemical reactions, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Thio-D-Glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as thiols and amines can react with 5-Thio-D-Glucose under mild conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Glucose Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
5-Thio-D-Glucose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfur-containing sugars and their reactivity.
Medicine: Investigated for its potential in cancer research as it can inhibit glucose uptake in tumor cells.
Industry: Utilized in the development of radiopharmaceuticals for diagnostic imaging.
Mechanism of Action
5-Thio-D-Glucose exerts its effects primarily by inhibiting hexokinase, an enzyme crucial for the first step of glycolysis. This inhibition leads to a reduction in glucose metabolism, affecting cellular energy production. It also inhibits o-diphenoloxidase, which plays a role in various biological processes .
Comparison with Similar Compounds
1-Thio-β-D-Glucose: Another sulfur-containing glucose analog with similar inhibitory effects on glucose metabolism.
2-Deoxy-D-Glucose: A glucose analog that inhibits glycolysis but lacks the sulfur atom.
6-Azido-6-deoxy-D-glucose: Contains an azido group instead of a sulfur atom, used in different biochemical applications.
Uniqueness: 5-Thio-D-Glucose is unique due to its sulfur atom, which imparts distinct biochemical properties, such as enhanced inhibition of hexokinase and unique reactivity in chemical reactions. This makes it a valuable tool in both research and industrial applications.
Properties
CAS No. |
10227-19-7 |
|---|---|
Molecular Formula |
C6H12O5S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)thiane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
KNWYARBAEIMVMZ-DVKNGEFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](S1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(S1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)

![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)

![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)





